2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound is a thioacetamide derivative featuring a tetrazole core substituted with a 4-isopropylphenyl group and linked via a thioether bridge to an acetamide moiety terminating in a 5-methylisoxazole ring. The tetrazole ring provides metabolic stability, while the isopropylphenyl and isoxazole groups contribute to lipophilicity and electronic effects, respectively.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-10(2)12-4-6-13(7-5-12)22-16(18-20-21-22)25-9-15(23)17-14-8-11(3)24-19-14/h4-8,10H,9H2,1-3H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJRJKKWPTVOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321986 | |
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
875624-98-9 | |
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-isopropylphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Thioether Linkage Formation: The tetrazole derivative is then reacted with a thiol compound, such as 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, under basic conditions to form the thioether linkage.
Final Coupling: The final step involves coupling the intermediate with 5-methylisoxazole-3-carboxylic acid under dehydrating conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the nitro groups or other reducible functionalities.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its tetrazole and isoxazole rings, which are known to interact with biological targets. It could be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine
In medicine, the compound’s potential therapeutic effects could be investigated further. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics like enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. Generally, compounds with tetrazole and isoxazole rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Findings and Implications
Metabolic Stability: The tetrazole core in the target compound may resist oxidative degradation better than triazoles () or triazinoindoles .
Lipophilicity Balance : The isopropylphenyl group provides optimal hydrophobicity for membrane permeability, avoiding excessive lipophilicity seen in brominated analogs .
Biological Activity
The compound 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that incorporates a tetrazole ring, an isoxazole moiety, and a thioether linkage. Its structural features suggest potential biological activity, particularly in the realm of pharmacological applications. This article reviews the biological activity of this compound based on existing literature, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]thio-N-(5-methylisoxazol-3-yl)acetamide . The molecular formula is , and it features the following key components:
| Component | Structure/Description |
|---|---|
| Tetrazole Ring | A five-membered ring containing four nitrogen atoms |
| Isoxazole Moiety | A five-membered ring with one nitrogen and one oxygen |
| Thioether Linkage | Sulfur atom connecting the tetrazole and acetamide |
| Isopropyl Group | A branched alkyl group enhancing steric properties |
The biological activity of this compound is hypothesized to involve interactions with specific protein targets, potentially inhibiting enzyme activity or modulating receptor function. The tetrazole and isoxazole rings are known to participate in hydrogen bonding and π-stacking interactions, which may facilitate binding to active sites of proteins involved in various biological pathways.
In Vitro Studies
Recent studies have evaluated the inhibitory effects of similar tetrazole derivatives on Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. For instance, compounds designed using bioisosteric replacement strategies have shown promising inhibitory activities, with IC50 values around 4.48 µM for some derivatives . The structural similarities suggest that this compound may exhibit comparable or enhanced biological activity.
Case Studies
A notable case study involved the synthesis and evaluation of various N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, where certain compounds demonstrated significant in vivo efficacy against diabetes-related targets . These findings indicate that modifications in the tetrazole structure can lead to varying degrees of biological activity, emphasizing the importance of structural optimization.
Pharmacological Implications
Given its structural characteristics, this compound could be explored as a potential therapeutic agent for conditions such as diabetes and metabolic disorders. The ability to inhibit PTP1B suggests a mechanism that could enhance insulin sensitivity, making it a candidate for further development in diabetes management.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with related tetrazole derivatives is valuable:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
